molecular formula C12H10BF4I B3051134 Diphenyliodonium tetrafluoroborate CAS No. 313-39-3

Diphenyliodonium tetrafluoroborate

Cat. No. B3051134
CAS RN: 313-39-3
M. Wt: 367.92 g/mol
InChI Key: TWLPOQNWSLYHQW-UHFFFAOYSA-N
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Description

Diphenyliodonium tetrafluoroborate is a chemical compound with the molecular formula C12H10BF4I . It is also known by other names such as diphenyliodonium fluoborate and diphenyliodonium fluoroborate . The compound has a molecular weight of 367.92 g/mol .


Synthesis Analysis

The synthesis of Diphenyliodonium tetrafluoroborate has been described in various studies . One common method involves the use of phenylboronic acid and other group 14 to 16 elements in the periodic table . The synthesized onium salts were then characterized using cyclic voltammetry and UV–visible spectroscopy before determining their reactivity in epoxy-based resins .


Molecular Structure Analysis

The molecular structure of Diphenyliodonium tetrafluoroborate is characterized by a T-shaped geometry in which iodine’s two bonds to aryl groups are complemented by a third interaction with the counterion . The counterion is formed in elongation of one aryl-iodine bond and can be of varying strength .


Chemical Reactions Analysis

Diphenyliodonium tetrafluoroborate has been used extensively as an electrophilic aryl source . A large range of nucleophiles can be functionalized in this fashion, either directly or through transition metal intermediates . The metal-free arylation reactions proceed via association, or ligand exchange of the counterion, with a nucleophile, followed by rate-determining reductive elimination to form the arylated product .


Physical And Chemical Properties Analysis

Diphenyliodonium tetrafluoroborate has a number of physical and chemical properties. It has a molecular weight of 367.92 g/mol, a hydrogen bond donor count of 0, a hydrogen bond acceptor count of 5, and a rotatable bond count of 2 . Its exact mass is 367.98564 g/mol and it has a complexity of 135 .

Scientific Research Applications

Thermal Decomposition

Diphenyliodonium tetrafluoroborate is studied for its thermal decomposition properties. It generates hydrogen fluoride by pyrolysis and contributes to the formation of Lewis acids like boron trifluoride and phosphorus pentafluoride. This process produces various organic products like benzene, iodobenzene, and biphenyls, indicating its potential for chemical synthesis applications (Mcewen & DeMassa, 1996).

Photopolymerization

This compound is utilized in the photopolymerization of certain materials. Its efficiency in initiating photopolymerization of specific glycidyl ethers has been documented, offering valuable insights for materials science and engineering (Lazauskaitė, Stanislovaitytė, & Gražulevičius, 2008).

Thermal Curing of Benzoxazine

In the field of polymer science, diphenyliodonium tetrafluoroborate acts as a catalyst in the thermal curing of benzoxazine, a type of thermosetting polymer. It exhibits unique curing behavior and kinetics, crucial for developing advanced polymeric materials (Zhang, Yue, Li, Li, & Zhao, 2016).

Photoinitiator Synthesis

The synthesis and characterization of Diphenyliodonium Fluoroborate as a cationic UV photoinitiator are noteworthy. This research highlights its potential in UV-curing applications (Xu Sulian, 2003).

Cationic Photopolymerization

It has also been used in studies exploring novel photoacid generators for cationic photopolymerization, a technique beneficial in UV-curing processes (Klikovits, Knaack, Bomze, Krossing, & Liska, 2017).

Palladium-Catalyzed Synthesis

Diphenyliodonium tetrafluoroborate plays a role in palladium-catalyzed synthesis reactions, contributing to the development of arylamines and other organic compounds (Kang, Lee, Choi, Hong, & Kim, 1996).

Safety And Hazards

Diphenyliodonium tetrafluoroborate is toxic if swallowed and causes skin and eye irritation . It may also cause respiratory irritation . Precautions should be taken to avoid inhalation, ingestion, and contact with skin and eyes .

Future Directions

Future research on Diphenyliodonium tetrafluoroborate is likely to focus on its potential applications in various fields. For instance, due to their electronic and structural properties, organoiodine compounds at the iodine (III) state have been receiving growing attention in the field . They provide access to unique binding modes and have been used in the development of catalysts in several model reactions .

properties

IUPAC Name

diphenyliodanium;tetrafluoroborate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10I.BF4/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;2-1(3,4)5/h1-10H;/q+1;-1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TWLPOQNWSLYHQW-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](F)(F)(F)F.C1=CC=C(C=C1)[I+]C2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BF4I
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80455993
Record name Diphenyliodonium tetrafluoroborate
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Molecular Weight

367.92 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Diphenyliodonium tetrafluoroborate

CAS RN

313-39-3
Record name Diphenyliodonium tetrafluoroborate
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Record name Diphenyliodonium tetrafluoroborate
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Record name Diphenyliodonium Tetrafluoroborate
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Synthesis routes and methods I

Procedure details

The aromatic iodonium complex salts may be prepared by metathesis of corresponding aromatic iodonium simple salts (such as, for example, the diphenyliodonium bisulfate) in accordance with the teachings of Beringer, et al., J. Am. Chem. Soc. 81, 342 (1959). Thus, for examples, the complex salt diphenyliodonium tetrafluoroborate is prepared by the addition of 60° C. of an aqueous solution containing 29.2 g. (150 millimoles) silver fluoroborate, 2 g. fluoroboric acid, and 0.5 g. phosphorous acid in about 30 ml. of water to a solution of 44 g. (139 millimoles) of diphenyliodonium chloride. The silver halide that precipitates is filtered off and the filtrate concentrated to yield diphenyliodonium fluoroborate which may be purified by recrystallization.
[Compound]
Name
aromatic iodonium
Quantity
0 (± 1) mol
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reactant
Reaction Step One
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0 (± 1) mol
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reactant
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0 (± 1) mol
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reactant
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Quantity
139 mmol
Type
reactant
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150 mmol
Type
catalyst
Reaction Step Six
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Quantity
0 (± 1) mol
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Reaction Step Seven

Synthesis routes and methods II

Procedure details

The aromatic iodonium complex salts may be prepared by metathesis of corresponding aromatic iodonium simple salts (such as, for example, diphenyliodonium bisulfate) in accordance with the teachings of Beringer et al., J. Am. Chem. Soc. 81,342 (1959). Thus, for example, the complex salt diphenyliodonium tetrafluoroborate is prepared by the addition at 60° C. of an aqueous solution containing 29.2 g silver fluoroborate, 2 g fluoroboric acid, and 0.5 g phosphorous acid in about 30 ml of water to a solution of 44 g (139 millimoles) of diphenyliodonium chloride. The silver halide that precipitates is filtered off and the filtrate concentrated to yield diphenyliodonium fluoroborate which may be purified by recrystallization.
[Compound]
Name
aromatic iodonium
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
Quantity
2 g
Type
reactant
Reaction Step Two
Quantity
0.5 g
Type
reactant
Reaction Step Two
Quantity
44 g
Type
reactant
Reaction Step Two
Name
Quantity
30 mL
Type
solvent
Reaction Step Two
Quantity
29.2 g
Type
catalyst
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Diphenyliodonium tetrafluoroborate
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Diphenyliodonium tetrafluoroborate
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Diphenyliodonium tetrafluoroborate
Reactant of Route 4
Diphenyliodonium tetrafluoroborate
Reactant of Route 5
Diphenyliodonium tetrafluoroborate
Reactant of Route 6
Diphenyliodonium tetrafluoroborate

Citations

For This Compound
299
Citations
DW Chen, M Ochiai - The Journal of Organic Chemistry, 1999 - ACS Publications
… Our initial results (Table 1, entry 1) indicated that generation of the phenylchromium(III) species could be achieved by using diphenyliodonium tetrafluoroborate (1a) under conventional …
Number of citations: 71 pubs.acs.org
R Taschner, R Liska, P Knaack - Polymer International, 2022 - Wiley Online Library
Epoxides are frequently used in coatings due to their great adhesion to most materials, high resistance towards chemicals and well‐defined material properties. Onium salts such as …
Number of citations: 3 onlinelibrary.wiley.com
M Bielawski, D Aili, B Olofsson - The Journal of organic chemistry, 2008 - ACS Publications
Diaryliodonium salts have recently received considerable attention as mild arylation reagents in organic synthesis. This paper describes a regiospecific, sequential one-pot synthesis of …
Number of citations: 303 pubs.acs.org
JV Crivello, MF Aldersley - Journal of Polymer Science Part A …, 2013 - Wiley Online Library
… For example, previously reported X-ray crystallographic studies of diphenyliodonium tetrafluoroborate by Struchkov and Khotsyanova.20 showed that the diphenyliodonium cation has a …
Number of citations: 23 onlinelibrary.wiley.com
SK Kang, HW Lee, SB Jang, PS Ho - The Journal of organic …, 1996 - ACS Publications
… acid (1a) with diphenyliodonium tetrafluoroborate (4a) 11 in … arylboronic acid 1b with diphenyliodonium tetrafluoroborate (4a) … were coupled with diphenyliodonium tetrafluoroborate …
Number of citations: 139 pubs.acs.org
SK Kang, HW Lee, WK Choi, RK Hong… - Synthetic …, 1996 - Taylor & Francis
… , we focused our attention to diphenyliodonium tetrafluoroborate.’ We now report palladium-catalyzed hetero-coupling of diphenyliodonium tetrafluoroborate with secondary amines …
Number of citations: 27 www.tandfonline.com
TV Magdesieva, PS Ivanov… - New Research on …, 2007 - books.google.com
A new method of electrochemical arylation of complexes of transition metals (Fe, Co, Ni) with N-containing chelate and macrocyclic ligands (dimethylglioxymate, porphyrin, etc) is …
Number of citations: 0 books.google.com
SK Kang, T Yamaguchi, PS Ho, WY Kim, SK Yoon - Tetrahedron letters, 1997 - Elsevier
… Abstract: Arylation and alhenylation of 1-ethoxy-l-trimetylsilyloxycyclopropane with diphenyliodonium tetrafluoroborate and alkenyliodonium tetrafluoroborate were accomplished by …
Number of citations: 39 www.sciencedirect.com
WE McEwen, JW DeMassa - Heteroatom Chemistry, 1996 - Wiley Online Library
… Diphenyliodonium tetrafluoroborate and diphenyliodonium hexafluorophosphate have been … examination of the thermolysis reaction of diphenyliodonium tetrafluoroborate, in particular. …
Number of citations: 14 onlinelibrary.wiley.com
X Gong, J Chen, J Liu, J Wu - Organic Chemistry Frontiers, 2017 - pubs.rsc.org
… In the meantime, 1,1-diphenylethylene was added to the reaction of diphenyliodonium tetrafluoroborate 1a, DABCO·(SO 2 ) 2 , and diphenylphosphine oxide 2a under standard …
Number of citations: 37 pubs.rsc.org

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